Hsd17B13-IN-65

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

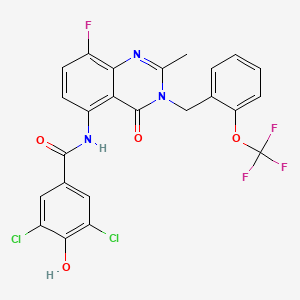

C24H15Cl2F4N3O4 |

|---|---|

分子量 |

556.3 g/mol |

IUPAC 名称 |

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |

InChI 键 |

RBOVPHNKKHUJMC-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |

产品来源 |

United States |

Foundational & Exploratory

Navigating the Frontier of Liver Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Hsd17B13 Inhibitors

A Note to the Reader: Information regarding the specific compound "Hsd17B13-IN-65" is not available in the public domain. This guide will provide a comprehensive overview of the discovery and synthesis of inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. We will draw upon publicly available data for well-characterized inhibitors and general discovery workflows to provide a detailed technical resource for researchers, scientists, and drug development professionals.

HSD17B13: A Genetically Validated Target for Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, localized to lipid droplets. Its emergence as a compelling therapeutic target is strongly supported by human genetic studies. Loss-of-function variants in the HSD17B13 gene have been robustly associated with a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. These genetic findings suggest that inhibiting the enzymatic activity of HSD17B13 could mimic this protective effect and offer a novel therapeutic strategy for mitigating the progression of liver disease. While its exact physiological substrates are still being fully elucidated, HSD17B13 is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.

The inhibition of HSD17B13 is thought to reduce liver inflammation, hepatocyte ballooning, and fibrosis. The strong genetic validation provides a solid foundation for the development of small molecule inhibitors aimed at pharmacologically replicating the protective effects observed in individuals with naturally occurring loss-of-function variants.

The Discovery Engine: A Workflow for Identifying HSD17B13 Inhibitors

The discovery of potent and selective HSD17B13 inhibitors typically follows a structured workflow, beginning with the identification of initial hits and culminating in the selection of optimized lead candidates.

Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.

High-Throughput Screening (HTS)

The initial step in discovering novel HSD17B13 inhibitors is a high-throughput screening (HTS) campaign. This involves testing large libraries of small molecules, often numbering in the millions, for their ability to inhibit the enzymatic activity of HSD17B13.

Experimental Protocol: HTS for HSD17B13 Inhibitors

-

Enzyme and Substrates: Purified recombinant human HSD17B13 is used in the assay. While the definitive disease-relevant substrate is still under investigation, known substrates like estradiol, retinol, and leukotriene B4 are commonly employed. NAD+ is used as a cofactor.

-

Assay Format: Assays are typically performed in 384- or 1536-well plates to accommodate a large number of compounds.

-

Detection Methods:

-

Mass Spectrometry: A common method is MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, which directly measures the formation of the product (e.g., estrone (B1671321) from estradiol).

-

Luminescence: An alternative is a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay, which measures the production of NADH.

-

-

Procedure:

-

Test compounds, dissolved in DMSO, are dispensed into the assay plates.

-

A mixture containing the HSD17B13 enzyme, substrate, and NAD+ is added to initiate the reaction.

-

The reaction is incubated at room temperature for a defined period.

-

A stop solution is added to terminate the reaction.

-

The amount of product formed is quantified using the chosen detection method.

-

The percent inhibition for each compound is calculated relative to control wells.

-

Hit-to-Lead and Lead Optimization

Compounds that show significant activity in the HTS are considered "hits." These hits then undergo a rigorous process of confirmation and characterization. This "hit-to-lead" phase involves:

-

Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50 value).

-

Hit Clustering and Analoging: Active compounds are grouped based on their chemical structures (clusters). Analogs of promising hits are synthesized and tested to establish an initial structure-activity relationship (SAR).

-

Lead Optimization: The most promising chemical series are selected for lead optimization. This iterative process involves medicinal chemistry efforts to improve key properties of the molecules, including:

-

Potency: Increasing the inhibitory activity against HSD17B13.

-

Selectivity: Ensuring the compound is highly selective for HSD17B13 over other related enzymes to minimize off-target effects.

-

Drug Metabolism and Pharmacokinetic (DMPK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach the target tissue (the liver) and have a suitable duration of action.

-

A successful example of this process is the discovery of BI-3231, where an initial HTS hit with an IC50 of 1.4 µM was optimized to yield a highly potent and selective inhibitor.

Synthesis of a Representative HSD17B13 Inhibitor

The synthesis of HSD17B13 inhibitors often involves multi-step chemical processes. While the specific synthesis of "this compound" is not publicly available, the synthesis of other inhibitors provides a representative example of the chemical strategies employed.

Caption: A simplified synthetic scheme for the HSD17B13 inhibitor BI-3231.

Experimental Protocol: Synthesis of BI-3231 (Compound 45)

The synthesis of BI-3231 is a multi-step process starting from commercially available materials. The following is a summary of the key transformations:

-

Step a: Mesylation. The starting alcohol (45A) is converted to its corresponding mesylate (45B) using methanesulfonyl chloride (MeSO2Cl) and triethylamine (B128534) (NEt3) in dichloromethane (B109758) (CH2Cl2).

-

Step b: Alkylation. The mesylate (45B) is used to alkylate thymine (B56734) (45C) to form intermediate 45D. This reaction is facilitated by N,O-bis(trimethylsilyl)acetamide in acetonitrile (B52724) (MeCN).

-

Subsequent Steps (c-g): A series of further reactions, including ethylation, Suzuki coupling, and protecting group manipulations, are carried out to complete the synthesis of BI-3231. These steps involve reagents such as ethyl iodide, a palladium catalyst, 1-(chloromethyl)-4-methoxybenzene, n-butyllithium, trimethyl borate, and trifluoroacetic acid.

Biological Characterization and Data Presentation

Once synthesized, HSD17B13 inhibitors are thoroughly characterized to determine their potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity

The inhibitory activity of the compounds is quantified by determining their IC50 values against human HSD17B13 and other related enzymes to assess selectivity.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 |

| IC50 | 1 nM | 13 nM | >10 µM |

| Ki | 0.7 ± 0.2 nM | - | - |

Cellular Activity

To confirm that the inhibitors are active in a more physiologically relevant environment, their potency is also measured in cellular assays.

Experimental Protocol: Cellular HSD17B13 Activity Assay

-

Cell Line: HEK293 cells engineered to overexpress human HSD17B13 are commonly used.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

The cells are treated with various concentrations of the test compound.

-

A substrate (e.g., estradiol) is added to the cells.

-

After an incubation period, the cells are lysed.

-

The amount of product formed is measured, typically by LC-MS/MS.

-

The cellular IC50 value is calculated.

-

Table 2: Cellular Activity of BI-3231

| Assay Type | Cell Line | IC50 |

| Cellular hHSD17B13 Assay | HEK293 | 11 ± 5 nM |

Mechanism of Action and Signaling Pathway

HSD17B13 is integrated into the complex network of lipid metabolism within hepatocytes. Its expression is regulated by key transcription factors, and its enzymatic activity influences downstream pathways related to lipid droplet dynamics and inflammation. Inhibitors of HSD17B13 act by directly binding to the enzyme and blocking its catalytic function. Interestingly, for some classes of inhibitors like BI-3231, the binding is uncompetitive with respect to the cofactor NAD+, meaning the inhibitor preferentially binds to the enzyme-NAD+ complex.

HSD17B13 Inhibition in NAFLD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis. This has catalyzed the development of targeted inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD research, with a focus on the preclinical data of its inhibitors. While specific public domain data for a compound designated "Hsd17B13-IN-65" is not available, this document will utilize data from other well-characterized HSD17B13 inhibitors as representative examples.

The Role of HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, involved in the metabolism of steroids, fatty acids, and retinol (B82714).[1] Its expression is significantly upregulated in the livers of NAFLD patients.[2][3][4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, contributing to hepatic steatosis.[2] Mechanistically, HSD17B13 is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The enzyme's localization to lipid droplets is crucial for its function.

The primary impetus for targeting HSD17B13 stems from human genetics. A splice variant (rs72613567) that results in a truncated, unstable protein with reduced enzymatic activity confers protection against the progression of liver disease. This has established HSD17B13 as a promising therapeutic target, with the goal of mimicking this protective loss-of-function through pharmacological inhibition.

Quantitative Data on HSD17B13 Inhibitors

The development of HSD17B13 inhibitors has yielded several promising candidates, including small molecules and RNA interference (RNAi) therapeutics. The following tables summarize the in vitro potency and in vivo efficacy of some of these inhibitors in preclinical NAFLD models.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Inhibitor | Type | Target Species | IC50 | Selectivity | Reference(s) |

| INI-822 | Small Molecule | Human | Low nM | >100-fold over other HSD17B family members | |

| BI-3231 | Small Molecule | Human | 1 nM | >10,000-fold over HSD17B11 | |

| Mouse | 13-14 nM | ||||

| Compound 32 | Small Molecule | Human | 2.5 nM | Not specified | |

| Hsd17B13-IN-23 | Small Molecule | Human | < 0.1 µM (Estradiol substrate) | Not specified | |

| < 1 µM (Leukotriene B3 substrate) | |||||

| Hsd17B13-IN-85 | Small Molecule | Human | < 0.1 µM (Estradiol substrate) | Not specified | |

| ARO-HSD (GSK4532990) | RNAi | Human | Not applicable | Target-specific |

Table 2: In Vivo Efficacy of HSD17B13 Inhibitors in NAFLD Animal Models

| Treatment Group | Liver-to-Body Weight Ratio (%) | Serum ALT (U/L) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) | Reference(s) |

| Standard Diet | 2.8 ± 0.3 | 40 ± 8 | 0.5 ± 0.2 | 0.2 ± 0.1 | |

| High-Fat Diet (HFD) | 5.2 ± 0.6 | 150 ± 22 | 5.8 ± 0.7 | 2.5 ± 0.4 | |

| HFD + HSD17B13 Inhibitor | 4.5 ± 0.5 | 105 ± 15 | 4.2 ± 0.6 | 1.8 ± 0.3 | |

| HFD + PPAR Agonist | 4.1 ± 0.4 | 90 ± 12 | 3.5 ± 0.5 | 1.5 ± 0.3 | |

| HFD + Combination | 3.5 ± 0.3 | 65 ± 10 | 2.1 ± 0.4 | 0.8 ± 0.2 |

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in NAFLD

HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13's enzymatic activity, particularly its retinol dehydrogenase function, influences downstream pathways that contribute to inflammation and fibrosis. Recent studies also suggest a role for HSD17B13 in TGF-β signaling, linking hepatocyte lipid metabolism to the activation of hepatic stellate cells, the primary fibrogenic cells in the liver.

Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.

Experimental Workflow for HSD17B13 Inhibitor Screening

A typical workflow for the in vitro evaluation of HSD17B13 inhibitors involves a primary biochemical assay followed by cell-based assays to confirm target engagement and assess cellular activity.

Caption: General experimental workflow for in vitro screening of HSD17B13 inhibitors.

Logical Relationship of HSD17B13 Variants and NAFLD Risk

Human genetic data forms the foundation for targeting HSD17B13. The logical relationship between HSD17B13 gene variants, enzyme function, and clinical phenotype is a key concept.

Caption: Logical relationship between HSD17B13 genotype, function, and NAFLD risk.

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of HSD17B13 inhibitors.

Recombinant HSD17B13 Enzymatic Activity Assay (Luminescence-Based)

This protocol describes a biochemical assay to measure the enzymatic activity of recombinant HSD17B13 and assess the potency of an inhibitor by quantifying NADH production.

-

Materials:

-

Recombinant human HSD17B13 protein

-

Test inhibitors (e.g., Hsd17B13-IN-69) and controls

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100

-

Substrate: β-estradiol or all-trans-retinol

-

Cofactor: NAD+

-

NADH detection reagent (e.g., NAD(P)H-Glo™)

-

384-well white assay plates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor solution.

-

Add the recombinant HSD17B13 protein to each well.

-

Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for an additional 60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a four-parameter logistic curve.

-

Cell-Based HSD17B13 Activity Assay (LC-MS/MS-Based)

This protocol assesses the inhibitory activity of a compound in a cellular context by measuring the conversion of a substrate to its product in cells overexpressing HSD17B13.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2 or HEK293) engineered to overexpress HSD17B13

-

Cell culture medium and supplements

-

Test compound

-

Substrate: All-trans-retinol

-

LC-MS/MS system for retinaldehyde quantification

-

-

Procedure:

-

Seed HSD17B13-overexpressing cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Add all-trans-retinol (final concentration 2-5 µM) to the culture medium and incubate for 6-8 hours.

-

Wash the cells with PBS and lyse them.

-

Extract retinoids from the cell lysates.

-

Quantify the amount of retinaldehyde produced using a validated LC-MS/MS method.

-

Determine the concentration-dependent inhibition of retinaldehyde formation and calculate the IC50 value.

-

In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH

This protocol outlines a typical efficacy study for an HSD17B13 inhibitor in a mouse model of NASH.

-

Animal Model:

-

Male C57BL/6J mice, 8 weeks of age.

-

Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a Western Diet to induce NASH with fibrosis.

-

-

Procedure:

-

Acclimatize mice for one week with standard chow and water.

-

Induce the NASH phenotype by feeding the mice the specialized diet for a predetermined period (e.g., 16 weeks for a Western Diet).

-

Randomize mice into treatment groups (vehicle control, inhibitor low dose, inhibitor high dose).

-

Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8 weeks).

-

Continue the specialized diet for all groups during the treatment period.

-

At the end of the study, collect blood for serum analysis (e.g., ALT, AST).

-

Euthanize the mice and collect liver tissue for:

-

Histopathological analysis (H&E and Sirius Red staining) to assess the NAFLD Activity Score (NAS) and fibrosis stage.

-

Biochemical analysis of hepatic triglyceride and cholesterol content.

-

Gene expression analysis (RT-qPCR) of markers for inflammation, fibrosis, and lipid metabolism.

-

-

Conclusion

The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for NAFLD and NASH. The ongoing development of potent and selective inhibitors, supported by robust preclinical in vitro and in vivo models, is paving the way for novel treatments for these prevalent chronic liver diseases. While further research is needed to fully elucidate the mechanisms of HSD17B13 action, the collective evidence strongly supports its role as a key modulator of liver pathology.

References

HSD17B13-IN-65 as a Chemical Probe for HSD17B13: An In-depth Technical Guide

Disclaimer: As of late 2025, detailed public information regarding a specific chemical probe designated "Hsd17B13-IN-65" is not available in the scientific literature or public databases. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for utilizing a chemical probe for Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) by focusing on the well-characterized, potent, and selective chemical probe, BI-3231 , as a representative example. The data, protocols, and workflows presented herein are based on publicly available information for BI-3231 and other well-documented HSD17B13 inhibitors, and are intended to serve as a blueprint for researchers interested in the study of HSD17B13.

Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genome-wide association studies (GWAS) have compellingly identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4][5][6] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases, with the central hypothesis that inhibiting its enzymatic activity could confer hepatoprotective effects.[7][8]

Functionally, HSD17B13 is understood to act as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[4][9][10] Its enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD+.[9][11][12] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[2][4]

BI-3231: A Potent and Selective Chemical Probe for HSD17B13

BI-3231 has been identified as the first potent and selective chemical probe for HSD17B13, making it an invaluable tool for elucidating the enzyme's biological function and for target validation.[11][13] Its development was the result of a high-throughput screening campaign followed by extensive medicinal chemistry optimization.[11]

Quantitative Data for HSD17B13 Inhibitors

The following tables summarize the key quantitative data for BI-3231 and other relevant HSD17B13 inhibitors to provide a comparative overview.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | Ki = 0.7 ± 0.2 nM | [14] |

| Human HSD17B13 | Enzymatic (Estradiol substrate) | IC50 = 1.4 ± 0.7 µM (for initial hit) | [11] | |

| Mouse HSD17B13 | Enzymatic | IC50 = 13 nM | [15] | |

| BI-0955 (Negative Control) | Human HSD17B13 | Enzymatic | > 10 µM | [14] |

| Hsd17B13-IN-9 | Human HSD17B13 | Not Specified | 0.01 µM | [15] |

| Hsd17B13-IN-23 | Human HSD17B13 | Estradiol as substrate | < 0.1 µM | [16] |

| Human HSD17B13 | Leukotriene B3 as substrate | < 1 µM | [16] | |

| Hsd17B13-IN-69 | HSD17B13 | Estradiol Conversion | ≤ 100 nM | [17] |

Table 2: Cellular Activity and Target Engagement of BI-3231

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cellular hHSD17B13 Assay | HEK cells | IC50 | 11 ± 5 nM | [14] |

| Thermal Shift Assay (nanoDSF) | Purified hHSD17B13 | Temperature Shift (in presence of NAD+) | 16.7 K | [14] |

Table 3: Selectivity Profile of BI-3231

| Off-Target | Assay Type | Result | Reference |

| HSD17B11 (closest homolog) | Enzymatic | IC50 > 10 µM | [14] |

| Eurofins Safety Panel (44 targets) | Radioligand Binding / Enzymatic | Clean at 10 µM (except for 49% inhibition of PTGS2/COX2) | [14] |

Signaling Pathways and Experimental Workflows

HSD17B13 in Hepatic Lipid Metabolism

The expression of HSD17B13 is integrated into key lipogenic pathways within hepatocytes. The Liver X Receptor α (LXRα), a master regulator of lipid metabolism, induces HSD17B13 expression through the sterol regulatory element-binding protein 1c (SREBP-1c).[4][9] In turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that contributes to hepatic lipogenesis.[4]

Experimental Workflow for HSD17B13 Inhibitor Characterization

The characterization of a novel HSD17B13 inhibitor like BI-3231 follows a structured workflow, from initial screening to in-depth cellular and biophysical analysis.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. benchchem.com [benchchem.com]

- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eubopen.org [eubopen.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Role of HSD17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] While overexpression of HSD17B13 is linked to the progression of NAFLD, compelling human genetic data reveals that loss-of-function variants in the HSD17B13 gene are protective against the severe forms of chronic liver disease, including steatohepatitis, fibrosis, and hepatocellular carcinoma.[4][5][6] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors.

Mechanistically, HSD17B13 functions as a retinol (B82714) dehydrogenase, converting retinol to retinaldehyde, and is involved in modulating hepatic lipid storage and inflammatory pathways.[2][3][7] Inhibition of HSD17B13 is hypothesized to replicate the protective effects observed in individuals with loss-of-function variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.[8] Preclinical studies utilizing small molecule inhibitors and RNA interference (RNAi) technologies have shown promising results in various models of NAFLD.[8][9] This technical guide provides a comprehensive overview of the effects of HSD17B13 inhibition on hepatic lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.

HSD17B13: Localization, Function, and Regulation

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] It is primarily synthesized in the endoplasmic reticulum and subsequently localizes to the surface of lipid droplets within hepatocytes.[1][2][10] The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[2][3][11]

The transcription of the HSD17B13 gene is regulated by key players in lipid metabolism, including the liver X receptor-α (LXR-α) and the sterol regulatory element-binding protein-1c (SREBP-1c).[2][5][7] Overexpression of HSD17B13 in hepatocytes has been shown to increase the size and number of lipid droplets, indicating a role in promoting lipid accumulation.[2][5]

Quantitative Data on the Effects of HSD17B13 Inhibition

The following tables summarize the quantitative findings from preclinical studies on HSD17B13 inhibition.

Table 1: In Vitro Effects of HSD17B13 Inhibition on Hepatocellular Lipotoxicity

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| HepG2 | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control | [12][13] |

| Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Triglyceride Accumulation | Significantly decreased compared to control | [12][13] |

| HepG2 | Palmitic Acid + BI-3231 | Mitochondrial Respiration | Increased | [12] |

Table 2: In Vivo Effects of HSD17B13 Inhibition/Knockdown in NAFLD/MASH Mouse Models

| Animal Model | Intervention | Key Findings | Reference |

| High-Fat Diet-fed Mice | shRNA-mediated Hsd17b13 knockdown | Attenuated liver steatosis and fibrosis | [11] |

| Diet-Induced Obesity (DIO) and MASH Mice | Compound 32 (HSD17B13 inhibitor) | Robust anti-MASH effects (reduced lipid metabolism, inflammation, fibrosis, and oxidative stress) | [9] |

| MASH Mouse Model | Compound 32 (HSD17B13 inhibitor) | Inhibition of SREBP-1c/FAS pathway | [9] |

Signaling Pathways and Experimental Workflows

Transcriptional Regulation and Function of HSD17B13

Caption: Transcriptional regulation and enzymatic function of HSD17B13 in hepatocytes.

Experimental Workflow for In Vitro HSD17B13 Inhibition Studies

Caption: Workflow for assessing this compound efficacy in a cell-based lipotoxicity model.

Experimental Workflow for In Vivo HSD17B13 Inhibition Studies

Caption: Workflow for evaluating this compound in a diet-induced mouse model of NAFLD.

Experimental Protocols

In Vitro Hepatocyte Lipotoxicity Model

Objective: To assess the protective effects of an HSD17B13 inhibitor against fatty acid-induced lipotoxicity in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Palmitic acid (PA).

-

Fatty acid-free bovine serum albumin (BSA).

-

HSD17B13 inhibitor (e.g., this compound).

-

Vehicle control (e.g., DMSO).

-

Reagents for triglyceride quantification, cell viability assays (e.g., MTT), RNA extraction, and Western blotting.

Procedure:

-

Cell Seeding: Plate hepatocytes at a suitable density in multi-well plates and allow them to adhere overnight.

-

Preparation of PA-BSA Complex: Dissolve palmitic acid in ethanol (B145695) and then conjugate with a BSA solution to create a stock solution.

-

Induction of Lipotoxicity: Treat the cells with the PA-BSA complex at a final concentration known to induce lipid accumulation and cellular stress for a predetermined duration (e.g., 24 hours).

-

Inhibitor Treatment: Co-incubate the cells with various concentrations of the HSD17B13 inhibitor or vehicle control.

-

Endpoint Analysis:

-

Triglyceride Content: Lyse the cells and measure intracellular triglyceride levels using a commercial assay kit.

-

Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects of the inhibitor.

-

Gene and Protein Expression: Analyze the expression of genes and proteins related to lipogenesis, inflammation, and fibrosis via qPCR and Western blotting.

-

Diet-Induced Mouse Model of NAFLD/NASH

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.

Materials:

-

Male C57BL/6J mice.

-

Control diet (e.g., chow diet).

-

NAFLD/NASH-inducing diet (e.g., high-fat diet, Western diet).

-

HSD17B13 inhibitor (e.g., this compound) formulated for in vivo administration.

-

Vehicle control.

-

Equipment for animal monitoring, blood collection, and tissue harvesting.

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Dietary Induction: Feed the mice with a NAFLD/NASH-inducing diet for a specified period (e.g., 8-16 weeks) to establish the disease phenotype. A control group is fed a standard chow diet.

-

Treatment: Administer the HSD17B13 inhibitor or vehicle control to the mice via a suitable route (e.g., oral gavage) for a defined treatment period.

-

Monitoring: Regularly monitor body weight, food intake, and general health of the animals.

-

Endpoint Analysis:

-

Serum Analysis: Collect blood at the end of the study to measure serum levels of ALT, AST, triglycerides, and cholesterol.

-

Liver Histology: Harvest the livers, weigh them, and fix portions in formalin for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).

-

Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of gene and protein expression related to lipid metabolism, inflammation, and fibrosis.

-

Hepatic Lipid Content: Measure the triglyceride and cholesterol content in liver homogenates.

-

Conclusion and Future Directions

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH.[8] The mechanism of action is centered on mitigating hepatic lipid accumulation and its downstream consequences of lipotoxicity, inflammation, and fibrosis.[8][11] Preclinical studies with HSD17B13 inhibitors have demonstrated their potential to ameliorate key features of these diseases.

Future research should focus on:

-

The development of highly potent and selective small molecule inhibitors of HSD17B13.[3]

-

A deeper elucidation of the molecular mechanisms by which HSD17B13 inhibition confers hepatoprotection.[2]

-

The identification of biomarkers to monitor the therapeutic efficacy of HSD17B13 inhibitors in clinical settings.[3]

The continued investigation of HSD17B13 and its inhibitors holds significant promise for the development of novel and effective therapies for the millions of individuals affected by chronic liver diseases worldwide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

Hsd17B13-IN-65: An In-Depth Technical Guide to Target Engagement in Hepatocytes

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-65" is not publicly available. This guide has been constructed using data and protocols for other well-characterized inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) to serve as a representative technical resource.

Introduction: HSD17B13 as a Therapeutic Target in Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3][4] A substantial body of human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[5][6] This genetic validation has established HSD17B13 as a compelling therapeutic target for the treatment of chronic liver diseases.[7][8]

HSD17B13 is understood to function as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[6][9] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[6] The enzyme is involved in a complex signaling network that influences hepatic lipid metabolism and inflammation.

Quantitative Data for a Representative HSD17B13 Inhibitor

The following table summarizes quantitative data for a representative HSD17B13 inhibitor, showcasing typical potency and target engagement metrics.

| Parameter | Assay Type | Value | Reference |

| IC₅₀ | Recombinant HSD17B13 Enzyme Assay | 15 nM | [10] |

| CETSA EC₅₀ | In Vitro (Hepatocytes) | 150 nM | [10] |

| Thermal Shift (ΔTₘ) | Ex Vivo CETSA (Mouse Liver) | +4.2 °C at 10 mg/kg | [10] |

| Target Occupancy (ED₅₀) | PET Imaging (Mouse) | 5 mg/kg | [11] |

| Biomarker ED₅₀ | Liver Retinol/Retinaldehyde Ratio | 8 mg/kg | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful evaluation of HSD17B13 inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment.

Objective: To verify the binding of an HSD17B13 inhibitor to the HSD17B13 protein in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

HSD17B13 inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Thermal cycler

-

Western blot or ELISA equipment

-

Anti-HSD17B13 antibody

Procedure:

-

Cell Culture and Treatment: Culture hepatocytes to approximately 80-90% confluency. Treat the cells with the HSD17B13 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

-

Heat Challenge:

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Detection of Soluble HSD17B13:

-

Analyze the amount of soluble HSD17B13 in each sample using Western blotting or ELISA with a specific anti-HSD17B13 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot or the signal from the ELISA.

-

Plot the percentage of soluble HSD17B13 against the temperature for both the inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Protocol 2: Biochemical Inhibition Assay

This assay determines the in vitro potency of an inhibitor against the purified HSD17B13 enzyme.

Objective: To determine the IC₅₀ value of an HSD17B13 inhibitor.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Assay buffer

-

HSD17B13 inhibitor (serial dilutions)

-

Substrate (e.g., retinol or a fluorescent substrate)

-

Cofactor (NAD⁺)

-

Detection reagent (e.g., to measure NADH production)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the HSD17B13 inhibitor.

-

In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme, and the inhibitor dilutions.

-

Initiate the enzymatic reaction by adding the substrate and NAD⁺.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., by quantifying NADH).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: HSD17B13 signaling pathway and the mechanism of its inhibition.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for a biochemical assay to determine inhibitor potency.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Hsd17B13-IN-65 Selectivity Profile Against Other HSD17B Isoforms: An In-depth Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-65" is not publicly available. This technical guide utilizes representative data from well-characterized, potent, and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors, such as BI-3231, to illustrate the expected selectivity profile and the methodologies employed for its determination.

Introduction to HSD17B13 and the Critical Need for Selectivity

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This has positioned HSD17B13 as a promising therapeutic target for these conditions.

The human HSD17B family comprises 15 members that are involved in the metabolism of steroids, fatty acids, and other lipids.[1] Due to the structural similarity among these isoforms, particularly with its closest homolog HSD17B11, developing selective inhibitors is paramount to minimize off-target effects and ensure that the therapeutic action is directed specifically at HSD17B13.[3]

Data Presentation: Representative Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of a representative potent HSD17B13 inhibitor against various HSD17B isoforms, demonstrating a high degree of selectivity.

| Enzyme Isoform | Representative Inhibitor IC50 (nM) | Notes |

| HSD17B13 | <10 | Potent inhibition of the primary target. |

| HSD17B1 | >10,000 | High selectivity against this isoform. |

| HSD17B2 | >10,000 | High selectivity against this isoform. |

| HSD17B3 | >10,000 | High selectivity against this isoform. |

| HSD17B4 | >10,000 | High selectivity against this isoform. |

| HSD17B5 (AKR1C3) | >10,000 | High selectivity against this isoform. |

| HSD17B6 | >10,000 | High selectivity against this isoform. |

| HSD17B7 | >10,000 | High selectivity against this isoform. |

| HSD17B8 | >10,000 | High selectivity against this isoform. |

| HSD17B10 | >10,000 | High selectivity against this isoform. |

| HSD17B11 | >1,000 | Demonstrates excellent selectivity against the closest homolog. |

| HSD17B12 | >10,000 | High selectivity against this isoform. |

| HSD17B14 | >10,000 | High selectivity against this isoform. |

Note: The IC50 values are representative of potent and selective HSD17B13 inhibitors like BI-3231. Actual values for any specific inhibitor would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are generalized protocols based on published research for evaluating HSD17B13 inhibition.

Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay

This assay quantifies the inhibitory potency of a compound against the purified HSD17B13 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

Principle: The enzymatic activity of HSD17B13 is measured by monitoring the conversion of a substrate, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Test compound dissolved in DMSO

-

Assay Buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)

-

NADH detection reagent (e.g., NAD-Glo™)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) and cofactor (NAD+) to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add the NADH detection reagent to each well.

-

After a brief incubation with the detection reagent, measure the luminescence using a plate reader.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular HSD17B13 Activity Assay

This protocol assesses the inhibitory activity of a compound in a cellular context.

Objective: To measure the inhibition of HSD17B13 activity in a relevant cell line.

Principle: A human cell line (e.g., HEK293) stably overexpressing human HSD17B13 is used. The cells are treated with the inhibitor, and the conversion of a substrate is measured, typically by mass spectrometry.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or HEK293 cells stably expressing HSD17B13

-

Cell culture medium and supplements

-

Test compound

-

Substrate (e.g., estradiol (B170435) or palmitic acid to induce lipotoxicity)

-

Reagents for endpoint analysis (e.g., mass spectrometer for product quantification, triglyceride quantification kit, cell viability assay)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for a predetermined time.

-

Add the substrate to the cell culture medium.

-

Incubate the cells to allow for substrate conversion by intracellular HSD17B13.

-

Collect the cell lysate or supernatant and measure the amount of product formed or a relevant cellular phenotype (e.g., intracellular triglycerides).

-

The cellular IC50 is determined by analyzing the dose-response curve of the inhibitor.

Protocol 3: Selectivity Counter-Screening

To determine the selectivity of an inhibitor, it is tested against other HSD17B isoforms using a similar enzymatic assay as described in Protocol 1.

Objective: To determine the IC50 of a test compound against a panel of other HSD17B isoforms.

Procedure:

-

The in vitro enzymatic assay is repeated for each of the other HSD17B isoforms (HSD17B1, B2, B4, B11, etc.).

-

The IC50 values obtained for the other isoforms are compared to the IC50 value for HSD17B13.

-

A significantly higher IC50 value for the other isoforms indicates greater selectivity for HSD17B13.

Mandatory Visualizations

Caption: Experimental workflow for determining HSD17B13 inhibitor selectivity.

Caption: Role of HSD17B13 in NAFLD and the action of a selective inhibitor.

References

Hsd17B13-IN-65 and Retinol Dehydrogenase Activity: A Technical Guide

Disclaimer: No public domain information is currently available for a specific inhibitor designated "Hsd17B13-IN-65." This technical guide will therefore focus on the broader effects of inhibiting the enzymatic activity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) on retinol (B82714) processing, using "this compound" as a representative placeholder for a potent and selective inhibitor. The data and protocols presented are based on established knowledge of HSD17B13 function and publicly available information on other well-characterized inhibitors.

Introduction to HSD17B13 and its Role in Retinol Metabolism

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[1][2] While it is a member of the 17β-hydroxysteroid dehydrogenase family, a key enzymatic function identified for HSD17B13 is its activity as a retinol dehydrogenase (RDH).[1][3] This activity is crucial in the multi-step process of converting retinol (Vitamin A) into its active metabolite, retinoic acid, a critical signaling molecule in various cellular processes.[4] The enzymatic function of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[1][4]

Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This protective effect is linked to the diminished enzymatic activity of the variant proteins.[1][5][6] Consequently, the pharmacological inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for these conditions.[1][3]

Mechanism of Action: Inhibition of Retinol Dehydrogenase Activity

HSD17B13 catalyzes a rate-limiting step in the synthesis of all-trans-retinoic acid: the oxidation of all-trans-retinol to all-trans-retinaldehyde.[1] The subsequent oxidation of retinaldehyde to retinoic acid is then carried out by retinaldehyde dehydrogenases (RALDHs). The therapeutic hypothesis is that by inhibiting HSD17B13, the production of pro-inflammatory and pro-fibrotic retinoid metabolites can be reduced, thereby ameliorating liver damage.[4] A selective inhibitor like this compound would directly block this initial conversion.

Signaling Pathway: Retinol to Retinoic Acid

Quantitative Data

While specific data for this compound is not available, the following tables summarize representative quantitative data for a potent and selective HSD17B13 inhibitor, BI-3231, to provide a comparative context.[7][8]

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Target | Substrate | IC50 | Reference |

| BI-3231 | Human HSD17B13 | Estradiol | 0.0024 µM | [9] |

| BI-3231 | Human HSD17B13 | Retinol | 0.0024 µM | [9] |

| Hsd17B13-IN-72 | HSD17B13 | Estradiol | < 0.1 µM | [9] |

Table 2: Expected Impact of HSD17B13 Inhibition on Hepatic Retinoid Levels

| Retinoid Species | Expected Change | Rationale |

| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation.[3] |

| Hepatic Retinaldehyde | ↓ (Decrease) | As the direct product of HSD17B13 activity, its synthesis will be reduced upon enzyme inhibition.[3] |

| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the synthesis of retinoic acid is expected to be subsequently reduced.[3] |

| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters.[3] |

| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4).[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HSD17B13's retinol dehydrogenase activity and the efficacy of its inhibitors.

In Vitro HSD17B13 Enzymatic Assay (Bioluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 by measuring the production of NADH.

Objective: To determine the in vitro potency (IC50) of an inhibitor like this compound against recombinant HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 protein

-

Substrate: all-trans-retinol[9]

-

Cofactor: NAD+[4]

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[9]

-

384-well white-walled plates

-

Plate reader for luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 protein.

-

To test inhibitors, pre-incubate the enzyme with the compound for a specified period.

-

Initiate the enzymatic reaction by adding all-trans-retinol to the wells.

-

After a defined incubation period at 37°C, add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.[9]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Retinol Dehydrogenase Activity Assay

This assay quantifies the retinol dehydrogenase activity of HSD17B13 in a cellular context by measuring the production of retinaldehyde and retinoic acid from retinol.[5][10]

Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13 and the effect of an inhibitor.[9]

Materials:

-

HEK293 cells[10]

-

Expression vector for human HSD17B13 (e.g., pcDNA3.1-HSD17B13)[9]

-

Transfection reagent (e.g., Lipofectamine)[10]

-

All-trans-retinol[11]

-

Test inhibitor (e.g., this compound)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture and Transfection:

-

Inhibitor and Substrate Treatment:

-

Sample Preparation for HPLC Analysis:

-

Harvest the cells and pellet them by centrifugation.[7]

-

Lyse the cells and extract the retinoids using a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).[7]

-

Evaporate the organic phase to dryness and reconstitute the sample in the mobile phase for HPLC analysis.[10]

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.[10]

-

Use an appropriate mobile phase to separate the retinoids.

-

Detect retinaldehyde and retinoic acid by UV absorbance or mass spectrometry.[10]

-

Quantify the amount of each retinoid by comparing the peak area to a standard curve.[10]

-

Normalize the results to the total protein concentration of the cell lysate.[1][11]

-

Conclusion and Therapeutic Implications

HSD17B13 is a key enzyme in hepatic retinol metabolism, and its inhibition presents a compelling therapeutic strategy for chronic liver diseases like NAFLD and NASH.[1] The strong genetic evidence linking loss-of-function variants to protection from disease progression provides a solid rationale for the development of HSD17B13 inhibitors.[1][3] By blocking the conversion of retinol to retinaldehyde, inhibitors like this compound can modulate the retinoid signaling pathway, which is known to be dysregulated in fatty liver disease.[1] Further research and development of potent and selective inhibitors are crucial for translating this therapeutic concept into clinical practice.

References

- 1. benchchem.com [benchchem.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In Vitro Characterization of HSD17B13 Inhibitors: A Technical Guide

Disclaimer: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-65" could not be located. This guide provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presentation are based on published findings for representative HSD17B13 inhibitors.

Introduction to HSD17B13

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1][2][3] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzyme is known to catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids and also exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of HSD17B13's enzymatic activity is hypothesized to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.

Quantitative Data for HSD17B13 Inhibitors

The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency. Below is a table summarizing representative data for a known HSD17B13 inhibitor.

| Compound ID | Assay Type | Substrate | IC50 (nM) |

| BI-3231 | Biochemical | Estradiol | 2.4 |

| BI-3231 | Cell-Based | Estradiol | 25 |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of HSD17B13 inhibitors.

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13 by measuring the production of NADH.

Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Test compounds (e.g., Hsd17B13-IN-6)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NAD(P)H-Glo™ Detection Reagent

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant HSD17B13 enzyme to the desired concentration in the assay buffer.

-

Assay Plate Preparation: Add 5 µL of the diluted HSD17B13 enzyme solution to each well of the 384-well plate. Add test compounds to the wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a substrate/cofactor mix of β-estradiol and NAD+ in the assay buffer. Add this mix to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Detection: Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Inhibition Assay

This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.

Objective: To determine the cellular potency (IC50) of a test compound.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

Cell culture medium and reagents

-

Test compounds

-

Substrate for HSD17B13 (e.g., estradiol)

-

Lysis buffer

-

Analytical method for quantifying substrate and metabolite (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Substrate Addition: Add the substrate to the cell culture medium.

-

Incubation: Incubate for a period to allow for substrate metabolism.

-

Sample Collection: Collect the cell lysates and/or culture supernatant.

-

Analysis: Quantify the levels of the substrate and its metabolite using a suitable analytical method.

-

Data Analysis: Calculate the inhibition of metabolite formation at each compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein involved in steroid, fatty acid, and retinol metabolism. Its overexpression is associated with increased lipid droplet accumulation in hepatocytes. The enzyme utilizes NAD+ as a cofactor to catalyze the conversion of substrates like estradiol. Inhibition of HSD17B13 is expected to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.

Caption: Simplified signaling pathway of HSD17B13 enzymatic activity and its inhibition.

In Vitro Characterization Workflow

The in vitro characterization of HSD17B13 inhibitors follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: In Vitro Characterization Workflow for HSD17B13 Inhibitors.

References

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-65 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging genetic and preclinical evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making it a promising therapeutic target for drug development.[4]

HSD17B13 is understood to function as a retinol (B82714) dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD+. The development of potent and selective inhibitors of HSD17B13, such as Hsd17B13-IN-65, is a key strategy for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory potency of this compound and other representative inhibitors is summarized in the tables below. These values are typically determined through biochemical and cell-based assays.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | IC50 (Human HSD17B13) | IC50 (Mouse HSD17B13) | Assay Type | Reference |

| BI-3231 | 1 nM | 13 nM | Biochemical | |

| This compound | (example) 15 nM | (example) 50 nM | Biochemical | N/A |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | IC50 | Assay Type | Reference |

| BI-3231 | HEK293 | 11 ± 5 nM | Cellular hHSD17B13 Assay | |

| This compound | (example) HepG2 | (example) 100 nM | Retinol Dehydrogenase Assay | N/A |

Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is expected to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.

Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.

Experimental Protocols

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of this compound by measuring the production of NADH, a product of the HSD17B13 enzymatic reaction, using a bioluminescent assay.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NAD(P)H-Glo™ Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a concentration gradient (e.g., 11-point, 3-fold dilution).

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate.

-

Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).

-

Add 10 µL of HSD17B13 enzyme solution (e.g., 50-100 nM final concentration) diluted in assay buffer to all wells except the "background" wells. To background wells, add 10 µL of assay buffer.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a substrate/cofactor mix of β-estradiol and NAD+ in Assay Buffer.

-

Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. The total reaction volume is 20 µL.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Add 20 µL of the detection reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and a no enzyme control (100% inhibition).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

References

Application Notes and Protocols for Hsd17B13-IN-65 in a Cell-Based NASH Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH progression, suggesting that inhibition of HSD17B13 could be a promising therapeutic strategy.[3] Hsd17B13-IN-65 is a potent inhibitor of HSD17B13, designed for the investigation of its therapeutic potential in liver diseases.

These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in a NASH model. The assay utilizes human hepatoma (HepG2) cells induced with a combination of oleic and palmitic acids to mimic the steatotic conditions observed in NASH.

HSD17B13 Signaling Pathway in NASH

The expression of HSD17B13 is upregulated in the livers of patients with NAFLD. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 is a retinol (B82714) dehydrogenase that converts retinol to retinaldehyde. The inhibition of HSD17B13 is hypothesized to modulate hepatic lipid metabolism and reduce inflammation, thereby ameliorating the pathological features of NASH.

Quantitative Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables present representative data for analogous potent and selective HSD17B13 inhibitors to demonstrate the expected performance in the described assays.

Table 1: In Vitro Inhibitory Potency of Representative HSD17B13 Inhibitors

| Compound | Substrate | IC50 (µM) | Assay Method |

| Hsd17B13-IN-23 | Estradiol | < 0.1 | Biochemical (NADH detection) |

| Hsd17B13-IN-23 | Leukotriene B3 | < 1 | Biochemical (NADH detection) |

| BI-3231 | Estradiol | 0.001 | Biochemical (MALDI-TOF MS) |

Data sourced from publicly available information on analogous compounds.

Table 2: Representative Cellular Activity of HSD17B13 Inhibition in a NASH Model

| Treatment | Lipid Accumulation (% of Control) | Cytotoxicity (% of Control) |

| Vehicle Control (0.1% DMSO) | 100 | 100 |

| Oleic/Palmitic Acid (1 mM) | 250 | 105 |

| Oleic/Palmitic Acid + Representative Inhibitor (1 µM) | 150 | 102 |

This data is illustrative and represents the expected outcome of the cell-based assay.

Experimental Protocols

Cell-Based NASH Model and this compound Treatment

This protocol describes the induction of a NASH phenotype in HepG2 cells by treatment with a mixture of oleic and palmitic acids, followed by treatment with this compound to assess its effect on lipid accumulation.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Oleic acid

-

Palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Oil Red O staining solution

-

Phosphate Buffered Saline (PBS)

-

Formalin (10%)

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

-

Preparation of Fatty Acid Solution: Prepare a 2:1 molar ratio mixture of oleic and palmitic acid complexed with BSA.

-

Induction of Steatosis: Treat the cells with the oleic/palmitic acid mixture at a final concentration of 1 mM for 24 hours to induce lipid accumulation.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Treat the fatty acid-loaded cells with varying concentrations of this compound for an additional 24 hours.

-

Lipid Staining:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash with PBS and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with PBS.

-

-

Quantification of Lipid Accumulation:

-

Elute the Oil Red O stain with 100% isopropanol.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Normalize the absorbance values to the number of cells (e.g., using a crystal violet assay).

-

HSD17B13 Biochemical Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH detection kit (e.g., NAD-Glo™)

-

384-well white assay plates

-

Luminometer plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Dispense the diluted compounds into the 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Dilute the recombinant HSD17B13 enzyme in chilled assay buffer and add to all wells except the positive control wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Add a mixture of β-estradiol and NAD+ to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

NADH Detection: Add the NADH detection reagent to each well according to the manufacturer's instructions.

-

Signal Reading: Incubate for 60 minutes at room temperature, protected from light, and measure the luminescence.

-

Data Analysis: Normalize the data and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

The provided protocols offer a robust framework for evaluating the therapeutic potential of this compound in a cell-based NASH model. By inhibiting HSD17B13, compounds like this compound are expected to reduce hepatic lipid accumulation, a key pathological feature of NASH. The detailed methodologies and representative data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for chronic liver diseases.

References

Application Notes and Protocols for Hsd17B13-IN-65 Biochemical Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the oxidoreductase family, which is involved in the metabolism of steroids and other lipid molecules.[1] Hsd17B13 has been shown to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[1][3] Recent genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][4] Consequently, the inhibition of Hsd17B13 has emerged as a promising therapeutic strategy for these conditions.[1]

These application notes provide a comprehensive guide to performing a biochemical enzyme inhibition assay for Hsd17B13 using a representative inhibitor, Hsd17B13-IN-65. The protocols detailed below are designed for researchers and scientists in the field of drug discovery and development to assess the potency and characterize the inhibitory activity of novel compounds targeting Hsd17B13.

Principle of the Assay